molecular formula C23H24N4O2 B7700963 N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide

Cat. No. B7700963
M. Wt: 388.5 g/mol
InChI Key: YOFCUFXRWJABLP-UHFFFAOYSA-N
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Description

“N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide” is a chemical compound that belongs to the class of pyrazoloquinolines . It has been studied for its potential biological properties .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . Some of the synthetic strategies include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques . For instance, 1H and 13C NMR spectra can be obtained using a Bruker 400 MHz FT-NMR spectrometer .

Mechanism of Action

While the exact mechanism of action of “N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide” is not specified in the search results, a structurally similar compound has been found to inhibit the kinase activity of ZAK .

Future Directions

Future research could focus on further exploring the biological properties of “N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide” and similar compounds . Additionally, the development of more efficient synthesis methods could also be a potential area of study .

properties

IUPAC Name

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-5-11-27-22-19(14-17-13-18(29-3)9-10-20(17)24-22)21(26-27)25-23(28)16-8-6-7-15(2)12-16/h6-10,12-14H,4-5,11H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFCUFXRWJABLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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